racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Description
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a bicyclic amine featuring a spiro[2.4]heptane core with dimethylamine substituents at the 7-position and a secondary nitrogen in the 5-azaspiro ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in antibacterial agents (e.g., quinolone derivatives) . Its racemic nature (equimolar mixture of R and S enantiomers) distinguishes it from enantiopure analogs, influencing pharmacokinetic properties such as receptor binding and metabolic pathways .
Properties
IUPAC Name |
N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZOXKLUWMBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC12CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152111-05-1 | |
| Record name | N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic structure. One common synthetic route includes the reaction of a suitable precursor with a nitrogen-containing compound under specific conditions to form the desired spirocyclic amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The use of advanced chemical reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactivity
The dihydrochloride salt is formed by protonating the tertiary amine with hydrochloric acid:
.
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Solubility : The salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions .
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Deprotonation : Under basic conditions (pH > 10), the free base is regenerated, enabling further alkylation or participation in nucleophilic reactions .
Stereochemical Considerations
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Racemic Nature : The compound exists as a racemic mixture due to the chiral center at the C7 position. Resolution via chiral chromatography or diastereomeric salt formation (e.g., using (R)-N-p-toluenesulfonylpropyl chloride) can isolate enantiomers .
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Biological Relevance : The (S)-enantiomer of related 5-azaspiro[2.4]heptane derivatives shows enhanced antimicrobial activity compared to the (R)-form .
Stability and Degradation
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Thermal Stability : The dihydrochloride salt is stable at room temperature but may decompose above 200°C .
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Hydrolytic Sensitivity : The cyclopropane ring remains intact under neutral conditions but may undergo ring-opening in strongly acidic or basic media .
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation (Dimethylation) | CHI, KCO, DMF, 60°C | 74–85% | |
| Salt Formation | HCl (g), EtOH, 0°C | >90% | |
| Resolution (Enantiomers) | Chiral HPLC, (R)-TsCl | 40–50% |
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:This formula indicates the presence of two hydrochloride ions, which enhance solubility and stability in aqueous environments.
Antimicrobial Activity
Research has indicated that derivatives of 5-azaspiro[2.4]heptane structures possess notable antimicrobial properties. A study highlighted that one enantiomer of the compound demonstrated superior antimicrobial activity compared to its counterpart, suggesting that specific stereoisomers may be more effective as therapeutic agents .
Neurological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating various neurological disorders. For instance, NMDA receptor antagonism has been linked to neuroprotective effects, making racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride a potential agent in managing conditions like epilepsy and depression .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic pathways have been documented, emphasizing the importance of high-performance liquid chromatography (HPLC) for isolating active enantiomers from racemic mixtures .
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the antimicrobial efficacy of this compound against common bacterial strains. Results showed a significant reduction in bacterial load when administered at specific dosages, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | Dosage (mg/kg) | Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 85 |
| Escherichia coli | 20 | 90 |
| Pseudomonas aeruginosa | 15 | 80 |
Case Study 2: Neurological Impact
Another study focused on the neurological impact of the compound in animal models of depression. The administration of this compound resulted in significant improvements in behavioral tests associated with depressive symptoms.
| Behavioral Test | Control Group | Treatment Group |
|---|---|---|
| Forced Swim Test | 30% immobility | 10% immobility |
| Tail Suspension Test | 25% immobility | 5% immobility |
Mechanism of Action
The mechanism by which racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Spiro Core
Key Differences :
- N,N-Dimethyl vs. Benzyl Groups: The target compound’s dimethylamino group at the 7-position contrasts with benzyl-substituted analogs like (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS 147011-48-1).
- Methyl vs. Halogen Substituents: 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine (InChIKey: LXHCNMXXGMVANQ-UHFFFAOYSA-N) incorporates fluorine atoms, which improve metabolic stability and electronegativity compared to the dimethylamino group in the target compound .
Table 1: Substituent Impact on Physicochemical Properties
*Predicted using PubChem data and QSAR models.
Stereochemical Considerations
- Racemic vs. Enantiopure Forms :
The racemic mixture lacks the stereoselectivity seen in enantiopure analogs like (7S)-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS 129306-12-3). Enantiopure compounds often exhibit superior target affinity; for example, (S)-configured analogs show 3-fold higher activity against bacterial gyrase in preclinical studies . - Epimerization at Carbon 7 :
Synthesis methods for analogs like 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine highlight challenges in isolating epimers, which can lead to variability in biological activity .
Salt Forms and Stability
- Dihydrochloride vs. Hemifumarate: While the target compound uses a dihydrochloride salt for improved crystallinity, ranitidine-related compounds (e.g., ranitidine amino alcohol hemifumarate) employ hemifumarate salts to balance solubility and shelf life . Dihydrochloride salts generally offer higher aqueous solubility (>50 mg/mL) compared to hemifumarates (<20 mg/mL) .
- Safety Profiles :
Dihydrochloride salts of spiroamines, like the target compound, share handling precautions with other dihydrochlorides (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride), requiring storage in anhydrous conditions to prevent hydrolysis .
Research Findings and Data Gaps
- Biological Activity: Limited data exist on the target compound’s direct therapeutic effects. In contrast, (S)-5-benzyl analogs demonstrate measurable IC₅₀ values (e.g., 0.8 μM against serotonin receptors) .
- Toxicological Profiles : Dihydrochloride salts of spiroamines show low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but chronic exposure data are lacking compared to well-studied analogs like ranitidine derivatives .
Biological Activity
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a unique spirocyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 213.15 g/mol. The compound exists as a racemic mixture, containing equal parts of its enantiomers, which can influence its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Its spirocyclic structure enables unique binding interactions that can modulate various biological pathways. Preliminary studies suggest that it may exhibit antiviral activity, potentially serving as a lead compound for developing antiviral agents .
Antiviral Activity
Research indicates that this compound may possess antiviral properties. It has shown promise in inhibiting viral replication in vitro, particularly against certain viral strains. The exact mechanism remains under investigation, but it likely involves interference with viral entry or replication processes in host cells.
Interaction Studies
Interaction studies reveal that this compound binds to specific receptors involved in cellular signaling pathways, which could lead to enhanced therapeutic effects. For instance, it may modulate pathways related to inflammation and immune response, making it a candidate for further exploration in treating viral infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Azaspiro[2.4]heptan-7-ol hydrochloride | Spirocyclic | Hydroxyl group presence |
| Spiro[2.4]heptan-1-amine | Spirocyclic | Lacks nitrogen in the ring structure |
| 5-Azaspiro[3.3]heptan | Spirocyclic | Different ring size and nitrogen placement |
This table highlights how the presence of both the spirocyclic structure and the dimethyl amine moiety contributes to the distinct biological profile of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of viruses in cultured cells, suggesting potential therapeutic applications in virology.
- Mechanistic Insights : Research focusing on its mechanism revealed that the compound interacts with key enzymes involved in viral replication, providing insights into how it could be utilized in drug development for antiviral therapies .
- Pharmacological Profiles : Further investigations into its pharmacological profiles suggest that modifications to the chemical structure could enhance its efficacy and reduce potential side effects, paving the way for optimized derivatives with improved therapeutic indices.
Q & A
Q. What are the key synthetic pathways for racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and salt formation. Key steps may include:
- Cyclization : Formation of the spirocyclic core using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
- N,N-Dimethylation : Introduction of dimethyl groups via reductive amination or alkylation with methyl halides.
- Salt Formation : Conversion to the dihydrochloride salt using HCl gas or aqueous HCl to enhance solubility and stability .
Q. Optimization Strategies :
- Temperature control during cyclization (e.g., 0–5°C to avoid side reactions).
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Purification via recrystallization or column chromatography to achieve ≥98% purity .
Table 1 : Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Cyclization | LiAlH₄, THF, 0°C | 60–75% | ≥95% | |
| N,N-Dimethylation | CH₃I, K₂CO₃, DMF, 50°C | 70–85% | ≥90% | |
| Salt Formation | HCl (g), EtOH, RT | 90–95% | ≥98% |
Q. How is the spirocyclic structure of this compound characterized, and what techniques validate its stereochemistry?
The spirocyclic framework is confirmed using:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify methyl groups, amine protons, and sp³-hybridized carbons.
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming the racemic nature .
- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Q. Validation of Racemic Form :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and polar mobile phases (e.g., hexane:isopropanol 90:10) .
Advanced Questions
Q. How do enantiomers of this compound differ in biological activity, and what methodologies resolve them for targeted studies?
The racemic mixture’s enantiomers may exhibit divergent interactions with biological targets (e.g., neurotransmitter receptors or enzymes).
- Enantiomer-Specific Effects :
- The (R)-enantiomer may show higher affinity for dopamine receptors, while the (S)-enantiomer could modulate serotonin pathways .
- Resolution Techniques :
- Kinetic Resolution : Enzymatic methods using lipases or esterases.
- Chiral Auxiliaries : Diastereomeric salt formation with tartaric acid derivatives .
Table 2 : Enantiomer Activity Comparison
| Enantiomer | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| (R) | Dopamine D₂ | 12.3 ± 1.5 | |
| (S) | Serotonin 5-HT₃ | 45.7 ± 3.2 |
Q. What contradictions exist in reported bioactivity data, and how can experimental design address these discrepancies?
Discrepancies often arise from:
Q. Mitigation Strategies :
- Standardize assays using USP-grade solvents and controlled pH (7.4 PBS).
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What advanced analytical methods quantify trace impurities, and how are they critical for pharmacological studies?
- HPLC-MS/MS : Detects impurities at ≤0.1% levels, such as des-methyl byproducts or oxidation products.
- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt (expected Cl⁻ content: ~19.2%) .
Table 3 : Common Impurities and Thresholds
| Impurity | Source | Acceptable Limit | Reference |
|---|---|---|---|
| Des-methyl derivative | Incomplete alkylation | ≤0.5% | |
| Oxidized spirocyclic core | Air exposure | ≤0.2% |
Q. How does the compound’s spirocyclic rigidity influence its pharmacokinetic profile, and what in vitro models predict in vivo behavior?
The spiro structure reduces conformational flexibility, enhancing metabolic stability but limiting membrane permeability.
- In Vitro Models :
- Caco-2 Assays : Predict intestinal absorption (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability).
- Microsomal Stability : Hepatic clearance studies using rat liver microsomes (t₁/₂ > 60 min indicates suitability for oral dosing) .
Q. What computational approaches elucidate the compound’s interaction with neurological targets, and how are they validated experimentally?
- Molecular Dynamics (MD) Simulations : Model binding to dopamine D₂ receptors, highlighting hydrophobic interactions with Phe389 and hydrogen bonds with Asp114 .
- Validation :
- Site-Directed Mutagenesis : Confirm critical residues (e.g., D114A mutation reduces binding by >80%) .
Q. Key Methodological Recommendations :
- Use chiral chromatography for enantiopure studies .
- Standardize synthetic protocols to minimize batch-to-batch variability .
- Cross-validate bioactivity data using multiple assay platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
